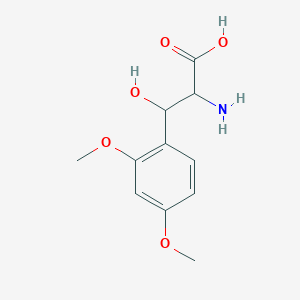

2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid

Description

2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 2,4-dimethoxyphenyl group and a hydroxyl group at the β-carbon.

Properties

Molecular Formula |

C11H15NO5 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

2-amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H15NO5/c1-16-6-3-4-7(8(5-6)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |

InChI Key |

XCRMRZLCGAJLMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C(C(=O)O)N)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Mannich reaction to introduce the hydroxypropanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The amino group can be reduced to an amine under hydrogenation conditions.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Formation of 2-Amino-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid.

Reduction: Formation of 2-Amino-3-(2,4-dimethoxyphenyl)-3-aminopropanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid with key analogs based on substituents, molecular properties, and biological activities:

*Estimated based on structural similarity.

Key Observations:

Substituent Effects :

- Methoxy Groups : The 2,4-dimethoxy substitution in the target compound contrasts with 3,4-dimethoxy in , altering electronic distribution and steric hindrance. Methoxy groups enhance lipophilicity compared to hydroxyl or iodine substituents .

- Halogenation : Iodo (e.g., 3,5-diiodo in ) and fluoro (e.g., 3-fluoro in ) substituents increase molecular weight and electronegativity, impacting binding affinity and metabolic stability.

Biological Activity: Tyrosine derivatives (e.g., ) are implicated in metabolic pathways, while thiazole-containing analogs (e.g., ) exhibit antimycobacterial activity.

Synthesis and Safety: Synthesis of similar compounds often involves coupling aromatic amines with amino acid precursors (e.g., ). The target’s hydroxyl group may necessitate protective strategies during synthesis.

Biological Activity

2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid (often referred to as DMHP) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMHP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DMHP is characterized by its unique molecular structure, which includes a hydroxyl group and an amino group attached to a propanoic acid backbone, along with a dimethoxyphenyl moiety. Its chemical formula is with a molecular weight of 225.25 g/mol.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.25 g/mol |

| CAS Number | 16428-75-4 |

DMHP exhibits several biological activities, which can be attributed to its ability to interact with various biochemical pathways. Research indicates that it may act as an agonist for certain receptors, influencing processes such as cell signaling, apoptosis, and metabolic regulation.

- Neuroprotective Effects : DMHP has been shown to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotrophic factors.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial in mitigating oxidative damage in cells.

- Anti-inflammatory Properties : DMHP has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study conducted on mice demonstrated that DMHP administration led to improved cognitive function and reduced neuronal loss in models of neurodegeneration. The compound was found to upregulate brain-derived neurotrophic factor (BDNF) levels, which is vital for neuronal survival and growth.

- Antioxidant Activity Assessment : In vitro assays showed that DMHP significantly scavenged free radicals and reduced lipid peroxidation in cultured neuronal cells. The IC50 value for radical scavenging activity was determined to be approximately 50 µM.

- Anti-inflammatory Mechanism : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, DMHP treatment resulted in a marked decrease in the secretion of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Activity Type | Experimental Model | Findings |

|---|---|---|

| Neuroprotection | Mouse model | Improved cognitive function; increased BDNF levels |

| Antioxidant | Neuronal cell cultures | IC50 = 50 µM for radical scavenging |

| Anti-inflammatory | LPS-induced macrophages | Reduced TNF-α and IL-6 secretion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.